molecular formula C10H15FN2 B1438985 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine CAS No. 1146290-08-5

2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine

Cat. No.: B1438985
CAS No.: 1146290-08-5
M. Wt: 182.24 g/mol
InChI Key: VZEPGKZUGJQACX-UHFFFAOYSA-N
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Description

2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C10H15FN2 and a molecular weight of 182.24 g/mol . This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: The nitro group is reduced to an amine group using a reducing agent like iron in hydrochloric acid.

Chemical Reactions Analysis

2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Scientific Research Applications

2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine can be compared with other similar compounds, such as:

    2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,3-diamine: This compound has a similar structure but with the amine groups in different positions.

    2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,2-diamine: Another isomer with different positioning of the amine groups.

    2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,5-diamine: This compound has the amine groups further apart on the benzene ring.

These comparisons highlight the unique positioning of the functional groups in this compound, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-fluoro-1-N-methyl-1-N-propan-2-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-7(2)13(3)10-5-4-8(12)6-9(10)11/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEPGKZUGJQACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193132
Record name 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-08-5
Record name 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, 2-fluoro-N1-methyl-N1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-1-N-methyl-1-N-(propan-2-yl)benzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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